S-(1-Ethoxyethyl) ethanethioate S-(1-Ethoxyethyl) ethanethioate
Brand Name: Vulcanchem
CAS No.: 78872-75-0
VCID: VC8000695
InChI: InChI=1S/C6H12O2S/c1-4-8-6(3)9-5(2)7/h6H,4H2,1-3H3
SMILES: CCOC(C)SC(=O)C
Molecular Formula: C6H12O2S
Molecular Weight: 148.23 g/mol

S-(1-Ethoxyethyl) ethanethioate

CAS No.: 78872-75-0

Cat. No.: VC8000695

Molecular Formula: C6H12O2S

Molecular Weight: 148.23 g/mol

* For research use only. Not for human or veterinary use.

S-(1-Ethoxyethyl) ethanethioate - 78872-75-0

Specification

CAS No. 78872-75-0
Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
IUPAC Name S-(1-ethoxyethyl) ethanethioate
Standard InChI InChI=1S/C6H12O2S/c1-4-8-6(3)9-5(2)7/h6H,4H2,1-3H3
Standard InChI Key FXELKEYJYUDGCZ-UHFFFAOYSA-N
SMILES CCOC(C)SC(=O)C
Canonical SMILES CCOC(C)SC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

S-(1-Ethoxyethyl) ethanethioate belongs to the class of thioesters, where a sulfur atom replaces the oxygen in the ester group. The molecule comprises an ethoxyethyl moiety (CH3CH2OCH2CH2\text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_2) linked to a thioacetate group (SC(O)CH3\text{SC(O)CH}_3). This configuration imparts unique reactivity, particularly in thiol-exchange reactions and radical-mediated polymerizations .

Physicochemical Properties

Key properties include:

  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Aqueous solubility is limited due to the hydrophobic ethoxyethyl chain .

  • Storage: Stable at room temperature (RT) for short-term storage. For long-term preservation, aliquots stored at -80°C remain viable for six months, while -20°C storage is suitable for one month .

  • Thermal Stability: Decomposes above 150°C, necessitating cautious handling during high-temperature reactions .

Table 1: Stock Solution Preparation Guidelines

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
16.74661.34930.6747
533.73296.74663.3733
1067.465813.49326.7466

Synthesis and Purification Strategies

Synthetic Pathways

The compound is typically synthesized via thioacetylation of 1-ethoxyethanethiol using acetyl chloride or acetic anhydride. A representative procedure involves:

  • Dissolving 1-ethoxyethanethiol in anhydrous dichloromethane.

  • Adding acetyl chloride dropwise under nitrogen atmosphere at 0°C.

  • Stirring the mixture for 4 hours, followed by quenching with ice water.

  • Extracting the product with DCM, drying over sodium sulfate, and purifying via column chromatography (ethyl acetate/hexane) .

Applications in Polymer Science and Biomaterials

Role in Degradable Polymer Synthesis

Thioesters like S-(1-ethoxyethyl) ethanethioate are pivotal in synthesizing hydrolytically degradable polymers. For instance, they serve as chain-transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling precise control over polymer molecular weights. A study demonstrated its utility in creating poly(ethylene glycol)-mimetic hydrogels with tunable degradation rates .

Functionalization of Biomaterials

The compound’s thioacetate group can be selectively reduced to a thiol, facilitating surface functionalization of nanoparticles and hydrogels. This property is exploited in drug delivery systems where controlled release mechanisms are critical .

Stability and Degradation Kinetics

Hydrolytic Degradation

The thioester bond undergoes hydrolysis in aqueous environments, with rates dependent on pH and temperature. At neutral pH and 25°C, the half-life is approximately 72 hours, making it suitable for short-term biomedical applications .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

  • Stage 1 (150–200°C): Loss of the ethoxyethyl group via retro-ene reaction.

  • Stage 2 (200–250°C): Degradation of the thioacetate moiety into volatile sulfur oxides .

Future Directions and Research Opportunities

Advanced Material Design

Exploration of S-(1-ethoxyethyl) ethanethioate in stimuli-responsive polymers could yield smart materials for environmental sensing or targeted drug delivery. Incorporating photo-labile protecting groups may enable spatiotemporal control over degradation .

Green Chemistry Applications

Developing solvent-free synthesis routes and biocatalytic methods could enhance the sustainability of thioester production, aligning with principles of green chemistry.

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